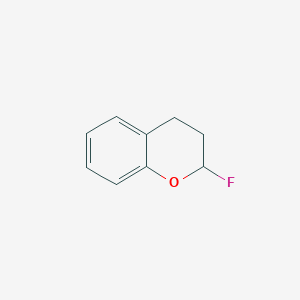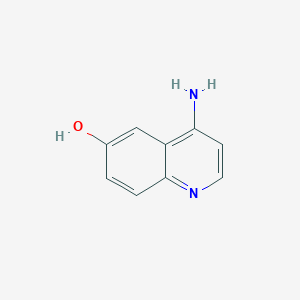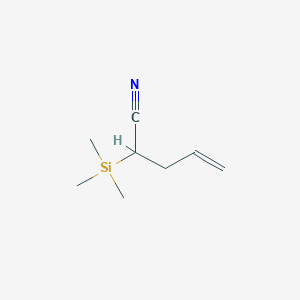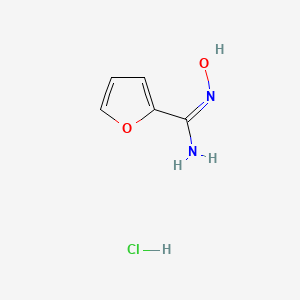
3-(3-Methylbenzyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a 3-methylbenzyl group Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzyl)azetidine typically involves the cyclization of appropriate precursors. . This reaction is efficient for constructing the azetidine ring with high regio- and stereoselectivity.
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs microwave-assisted cyclocondensation reactions. For instance, the reaction of primary amines with alkyl dihalides under microwave irradiation in an alkaline aqueous medium can yield azetidines efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methylbenzyl)azetidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert azetidines to corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Benzoic acids from the cleavage of the benzyl group.
Reduction: Primary amines.
Substitution: Functionalized azetidines with diverse substituents.
Aplicaciones Científicas De Investigación
3-(3-Methylbenzyl)azetidine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Methylbenzyl)azetidine involves its interaction with molecular targets through its azetidine ring. The ring strain facilitates the cleavage of the N–C bond, enabling the compound to participate in various chemical reactions. This reactivity is crucial for its biological activity, as it can interact with enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Azetidine: The parent compound with a four-membered ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain.
Uniqueness: 3-(3-Methylbenzyl)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other azetidines. Its methylbenzyl group enhances its lipophilicity and potential biological activity .
Propiedades
Número CAS |
887594-92-5 |
|---|---|
Fórmula molecular |
C11H15N |
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
3-[(3-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C11H15N/c1-9-3-2-4-10(5-9)6-11-7-12-8-11/h2-5,11-12H,6-8H2,1H3 |
Clave InChI |
FUNFNYONSKLICV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CC2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)


![Spiro[cyclopropane-1,2'-pyrimido[1,2-a]pyrimidine]](/img/structure/B11920249.png)






![6-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11920291.png)



